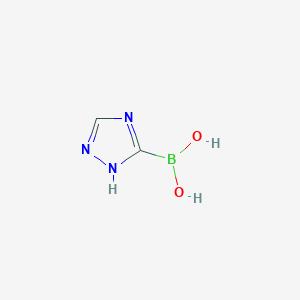

(4H-1,2,4-Triazol-3-yl)boronic acid

Description

Properties

IUPAC Name |

1H-1,2,4-triazol-5-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BN3O2/c7-3(8)2-4-1-5-6-2/h1,7-8H,(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTLBJRAZJAABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=NN1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725929 | |

| Record name | 1H-1,2,4-Triazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219080-60-0 | |

| Record name | B-1H-1,2,4-Triazol-5-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219080-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4h 1,2,4 Triazol 3 Yl Boronic Acid and Its Functionalized Derivatives

Direct Borylation Strategies for Triazole Systems

Direct borylation methods focus on the introduction of a boronic acid group onto an existing triazole scaffold. These techniques are valued for their directness and often rely on the activation of a specific C-H or C-X (where X is a halogen) bond on the triazole ring.

Metalation-Directed Ortho-Metallation and Borylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.orgyoutube.com This approach utilizes a directing group (DG) on the triazole ring to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific adjacent carbon atom. youtube.comyoutube.com The resulting organolithium species is then quenched with an appropriate boron electrophile, such as a trialkyl borate (B1201080), to furnish the desired boronic acid derivative. The choice of the directing group is crucial for the success of this method, as its ability to coordinate with the lithium cation determines the site of metalation. youtube.com This kinetically controlled process allows for the formation of specific aryl lithium intermediates that would be inaccessible through other means. youtube.com

Halogen-Lithium Exchange and Subsequent Boronate Formation

The halogen-lithium exchange reaction is a well-established and rapid method for the preparation of organolithium reagents from organic halides. wikipedia.orgscribd.com This reaction is particularly useful for synthesizing aryl- and vinyllithium (B1195746) compounds. wikipedia.org In the context of triazole chemistry, a halotriazole precursor can be treated with an organolithium reagent, most commonly n-butyllithium or t-butyllithium, at low temperatures to facilitate the exchange of the halogen atom (typically iodine or bromine) for a lithium atom. wikipedia.orgharvard.edu This process is kinetically controlled, with the rate of exchange generally following the trend I > Br > Cl. wikipedia.orgscribd.com The resulting lithiated triazole is then reacted with a boron-containing electrophile, such as triisopropyl borate, to yield the corresponding triazolylboronic ester, which can be subsequently hydrolyzed to the boronic acid. nih.gov This method offers a reliable pathway to boronic acids, especially when direct C-H activation is challenging. The use of a combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocycles bearing acidic protons, avoiding the need for cryogenic conditions. nih.gov

Table 1: Comparison of Direct Borylation Strategies

| Feature | Metalation-Directed Ortho-Metallation (DoM) | Halogen-Lithium Exchange |

|---|---|---|

| Starting Material | Triazole with a directing group | Halogenated triazole |

| Key Reagent | Organolithium base (e.g., n-BuLi) | Organolithium reagent (e.g., n-BuLi, t-BuLi) |

| Intermediate | Lithiated triazole | Lithiated triazole |

| Boron Source | Trialkyl borate (e.g., B(OiPr)3) | Trialkyl borate (e.g., B(OiPr)3) |

| Controlling Factor | Directing group coordination | Halogen reactivity (I > Br > Cl) |

| Key Advantage | Regioselective C-H functionalization | Utilizes readily available halotriazoles |

Miyaura Borylation and Related Methodologies for Triazole Precursors

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronic esters from aryl or vinyl halides and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comorganic-chemistry.org This reaction is characterized by its mild conditions and excellent tolerance of various functional groups. alfa-chemistry.com For the synthesis of triazolylboronic acids, a halotriazole serves as the coupling partner. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297) (KOAc). alfa-chemistry.commdpi.commdpi.com The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid. The Miyaura borylation is a powerful tool for accessing boronic acids that might be difficult to prepare using organolithium-based methods. organic-chemistry.org This methodology has been successfully applied to the synthesis of various di-arylated 1,2,4-triazole (B32235) derivatives. nih.gov

Integration of Triazole Ring Formation into Boronic Acid Synthesis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to Triazole-Boronic Acid Conjugates

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. acs.orgnih.gov This reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and consistently yields the desired product in high yields. researchgate.netbeilstein-journals.org The versatility of the CuAAC has been harnessed for the synthesis of complex molecules, including triazole-boronic acid conjugates. researchgate.netnih.gov In this approach, either the azide (B81097) or the alkyne partner carries a boronic acid or a protected boronic acid precursor. The subsequent cycloaddition reaction then directly furnishes the triazole-boronic acid conjugate. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. beilstein-journals.org

A critical consideration in the synthesis of triazole-boronic acid conjugates via CuAAC is the strategic placement of the boronic acid precursor. beilstein-journals.org One of the challenges encountered is the potential for copper-mediated degradation of the boronic acid moiety. nih.gov To circumvent this issue, a common strategy involves performing the CuAAC reaction first to construct the triazole ring, followed by the introduction of the boronic acid group in a subsequent step. nih.gov Alternatively, protected alkynylboron reagents, such as N-methyliminodiacetic acid (MIDA) boronate esters or potassium trifluoroborates, can be employed in the cycloaddition reaction. beilstein-journals.org These protected forms are more stable to the reaction conditions and can be deprotected after the triazole ring has been formed. The choice of strategy depends on the specific substrate and the desired final product.

Table 2: Key Features of CuAAC in Triazole-Boronic Acid Synthesis

| Feature | Description | Reference(s) |

|---|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition | acs.orgnih.gov |

| Reactants | Azide and terminal alkyne | researchgate.netbeilstein-journals.org |

| Catalyst | Copper(I) | acs.orgnih.gov |

| Regioselectivity | Forms 1,4-disubstituted 1,2,3-triazoles | nih.gov |

| Key Advantage | High efficiency, mild conditions, broad functional group tolerance | researchgate.netbeilstein-journals.org |

| Challenge | Potential for copper-mediated boronic acid degradation | nih.gov |

| Strategic Solution | Post-cycloaddition borylation or use of protected boronic acid precursors | nih.govbeilstein-journals.org |

Post-Cycloaddition Boronate Derivatization or Deprotection

The synthesis of α-triazolylboronic acids can be achieved through a two-step process that involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by the deprotection of the boronate ester. nih.gov This method is noted for its mild reaction conditions, use of inexpensive reagents, high efficiency, and straightforward product isolation. nih.gov

A common strategy involves the [3+2] cycloaddition of alkynylboronates and azides, which directly yields triazole boronic esters. nih.gov The protection of the boronic acid moiety, often as a pinacol ester, is crucial during the synthesis. The deprotection of these esters is a critical final step to yield the free boronic acid. Several methods for the deprotection of pinacolyl boronate esters have been developed. researchgate.netnih.gov

One effective two-step deprotection procedure involves the reaction of the boronate ester with an excess of potassium hydrogen fluoride (B91410) to form a stable, crystalline potassium organotrifluoroborate salt. researchgate.net This intermediate can then be hydrolyzed to the corresponding organoboronic acid in high yield by treatment with either an inorganic base or trimethylsilyl (B98337) chloride and water. researchgate.net Another approach is the transesterification with isobutylboronic acid or diethanolamine, followed by hydrolysis. nih.govnih.gov The latter method is advantageous due to its tolerance of various functional groups, short reaction times, and ease of product isolation. nih.gov

It is important to note that direct hydrolysis of pinacol esters often requires acidic conditions and sometimes heating. chem-station.com The use of trapping agents like sodium periodate (B1199274) or phenylboronic acid for the pinacol byproduct is common. chem-station.com However, milder, stepwise deprotection methods via trifluoroborates or aminoborates are often preferred. chem-station.com

Multicomponent Reaction (MCR) Approaches for Triazole-Boronic Acid Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like triazole-boronic acids in a single step from three or more reactants. iosrjournals.org These reactions are powerful tools for building libraries of biologically active molecules due to their high atom economy and simplification of synthetic procedures. iosrjournals.org

One notable MCR is the Petasis borono-Mannich reaction, which involves the reaction of an amine, a carbonyl compound, and a boronic acid to form α-amino-boronic acids. nih.gov This reaction proceeds through an iminium ion intermediate that coordinates with the boronic acid, facilitating the transfer of the organic group from boron to the iminium carbon. nih.gov While not directly forming the triazole ring, this MCR provides a key intermediate that can be further elaborated to include the triazole moiety.

Another relevant MCR approach involves the Ugi four-component reaction (Ugi-4CR). This reaction has been successfully employed to synthesize bis-boronic acid compounds. rsc.org In this strategy, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. By using starting materials containing boronic acid functionalities, complex molecules incorporating boronic acids can be assembled in a highly efficient manner. rsc.org For instance, the synthesis of fused 1,2,3-triazoles has been achieved through a sequential Ugi reaction followed by an intramolecular azide-alkyne cycloaddition. nih.gov

Optimization of Reaction Conditions and Efficiency

The efficiency of synthesizing (4H-1,2,4-Triazol-3-yl)boronic acid and its derivatives is highly dependent on the optimization of various reaction parameters, including the catalytic system, solvent, and the use of advanced energy sources.

Catalytic Systems and Ligand Effects in Triazolylboronic Acid Synthesis

The synthesis of triazolylboronic acids often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgmdpi.com The choice of the palladium catalyst and the associated ligands is critical for the success of these reactions. organic-chemistry.orgnih.gov Different palladium sources and ligands can significantly influence the reaction yield and selectivity. nih.gov For instance, in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles, protocols employing SPhos and XPhos as ligands have been found to be effective. nih.gov

The ligand plays a crucial role in the catalytic cycle, affecting the rates of oxidative addition and reductive elimination. nih.gov In some cases, the choice of ligand can even influence the stereochemical outcome of the reaction. organic-chemistry.org For the synthesis of 1,5-disubstituted and 5-substituted 1,2,3-triazoles bearing phosphine (B1218219) groups, these compounds themselves have been used as ligands in palladium-catalyzed Suzuki-Miyaura reactions, demonstrating their utility in reaction screening and optimization. bham.ac.uk The development of novel catalytic systems, including the use of boric acid as a catalyst in one-pot syntheses, has also been explored to improve reaction efficiency and greenness. iosrjournals.orgrsc.org

Solvent Effects and Green Chemistry Considerations

The principles of green chemistry are increasingly being applied to the synthesis of triazoles to minimize environmental impact. nih.govrsc.orgtandfonline.com This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient methods. rsc.orgrsc.org Water is an ideal green solvent for many triazole syntheses due to its non-toxic and economical nature. rsc.orgconsensus.app The use of surfactants can enhance the solubility of reactants in aqueous systems. rsc.org

Other green solvents that have been successfully employed in triazole synthesis include glycerol (B35011) and deep eutectic solvents (DES). consensus.app For example, a one-pot, three-component reaction for 1,2,3-triazole synthesis has been effectively carried out in glycerol. consensus.app A novel copper(II)-acidic deep eutectic solvent has also been developed, which facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions with high yields and reusability. consensus.app

Solvent-free reaction conditions, such as those achieved through ball-milling, represent a significant advancement in green synthesis. rsc.org A one-pot synthesis of 1,2,3-triazole derivatives has been developed using a copper/alumina surface under ball-milling conditions without any solvent, offering high yields and catalyst recyclability. rsc.org

Advanced Synthetic Techniques: Microwave and Ultrasound Irradiation

The application of advanced energy sources like microwave and ultrasound irradiation has been shown to significantly enhance the efficiency of triazole synthesis. rsc.org These techniques often lead to shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. nih.govresearchgate.netnih.gov

Microwave-assisted synthesis has been successfully used for the rapid, one-pot synthesis of 1-monosubstituted 1,2,3-triazoles from arylboronic acids, sodium azide, and 3-butyn-2-ols, with reactions completing in as little as 15 minutes. ias.ac.in This method avoids the need for harsh conditions and the handling of potentially hazardous organic azides. ias.ac.in Microwave irradiation has also been employed in the synthesis of various other triazole derivatives, including 1,2,4-triazole-3-carboxamides and 1,3,5-trisubstituted-1,2,4-triazoles, with significant reductions in reaction time and improvements in yield. nih.govbeilstein-journals.orgderpharmachemica.com

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. asianpubs.org This technique has been applied to the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, resulting in excellent yields and high regioselectivity in much shorter reaction times than conventional heating. nih.govresearchgate.net Ultrasound has also been utilized in the synthesis of 1,2,4-triazole derivatives via one-pot reactions and in the preparation of 1,4-disubstituted 1,2,3-triazoles, demonstrating its broad applicability and efficiency. nih.govasianpubs.orgresearchgate.net

Purification and Isolation Methodologies for this compound Intermediates

For intermediates protected as boronate esters, purification is often straightforward. For example, α-triazolylboronates synthesized via CuAAC can be rapidly purified. nih.gov In some cases, simple washing of the crude reaction residue with a suitable solvent like ethanol, followed by evaporation, is sufficient to isolate the product without the need for chromatographic purification. rsc.org

Following deprotection, the isolation of the free boronic acid requires careful handling. For instance, after hydrolysis of a DEA-boronate, the product can be extracted with ether, washed with brine, dried, and concentrated to yield the analytically pure product. nih.gov However, due to their tendency to dehydrate, obtaining consistent melting points for boronic acids can be challenging. nih.gov

In MCR approaches, one of the key advantages is the potential to minimize the need for chromatographic purification of intermediates. iosrjournals.org For the synthesis of triazole-linked cyclic glycopeptidomimetics via a sequential Ugi-MCR and intramolecular azide-alkyne cycloaddition, filtration of inorganic impurities was sufficient before proceeding to the next step. nih.gov The choice of synthetic route and reaction conditions can significantly impact the ease of purification and isolation of the final product and its intermediates.

Reactivity Profile and Mechanistic Investigations of 4h 1,2,4 Triazol 3 Yl Boronic Acid

Cross-Coupling Reactions Utilizing (4H-1,2,4-Triazol-3-yl)boronic Acid

This compound serves as a valuable building block in modern organic synthesis, particularly in the construction of complex molecules featuring the 1,2,4-triazole (B32235) scaffold. This heterocycle is a key component in many pharmaceutically active compounds and functional materials. The boronic acid functionality at the C3 position of the triazole ring enables its participation in a variety of cross-coupling reactions, providing a direct and efficient means to form new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The two most prominent of these transformations are the Palladium-catalyzed Suzuki-Miyaura reaction and the Copper-catalyzed Chan-Lam coupling.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based byproducts. nih.gov This reaction facilitates the coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. libretexts.org It is extensively used to synthesize biaryl and heteroaryl-aryl structures, which are prevalent in medicinal chemistry and materials science. nih.govnih.gov The use of heteroarylboronic acids like this compound allows for the direct installation of the triazole moiety onto various organic frameworks. nih.govelsevierpure.comrsc.org

The use of heteroaryl boronic acids, including those of the triazole family, in Suzuki-Miyaura couplings presents a unique set of challenges and opportunities that define the scope of the reaction.

Limitations:

Instability and Protodeboronation: A significant limitation of many heteroaryl boronic acids is their propensity to undergo protodeboronation, a process where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. nih.govacs.org This side reaction is particularly problematic for electron-deficient heterocycles and can diminish the yield of the desired coupled product.

Physical Properties: Boronic acids often exist as crystalline solids but can also form cyclic, trimeric anhydrides known as boroxines. acs.org This equilibrium can complicate stoichiometry and purification. Furthermore, highly polar heterocycles can suffer from poor solubility in common organic solvents used for cross-coupling. nih.gov

Catalyst Inhibition: The Lewis basic nitrogen atoms present in heterocycles like 1,2,4-triazole can coordinate to the palladium catalyst. nih.gov This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning or deactivating the catalyst and hindering the reaction. nih.govnih.gov To overcome this, an excess of the boronic acid reagent is often employed to achieve satisfactory yields. nih.gov

Scope and Solutions: Despite these challenges, numerous strategies have been developed to broaden the scope of Suzuki-Miyaura couplings with heteroaryl boronic acids.

Boronic Acid Surrogates: To circumvent instability, more robust derivatives like potassium heteroaryltrifluoroborates and heteroarylboronate esters are frequently used. nih.govacs.org These compounds are generally more stable towards air, moisture, and protodeboronation, allowing for more controlled and stoichiometric reactions. nih.govacs.org

Expanded Substrate Scope: With optimized conditions, the coupling of heteroaryl boronic acids has been successfully applied to a wide array of heterocycles, including furans, indoles, pyridines, and pyrazoles. nih.gov Research on the closely related 1,2,3-triazole isomer has demonstrated successful Suzuki-Miyaura coupling, suggesting a similar reactivity profile for the 1,2,4-triazole system under appropriate conditions. rsc.org The reaction is compatible with a broad range of electrophiles, including complex heteroaryl chlorides and bromides. nih.gov

The success of a Suzuki-Miyaura coupling involving challenging substrates like this compound is critically dependent on the careful selection of the catalytic system components: the palladium source, the ancillary ligand, the base, and the solvent.

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and commercially available precatalyst that is reduced in situ to the active Pd(0) species. rsc.orgresearchgate.netnih.gov

Base and Solvent: A base is required to facilitate the transmetalation step. libretexts.orgnih.gov The choice of base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium fluoride (B91410) (CsF), can be crucial and is often optimized for a specific substrate combination. rsc.orgnih.govnih.gov Reactions can be performed in a range of solvents, from anhydrous organic solvents like dioxane to aqueous media, the latter of which aligns with the principles of green chemistry. rsc.orgresearchgate.netnih.gov

Table 1: Selected Catalytic Systems for Suzuki-Miyaura Coupling of Heteroaryl Substrates

| Catalyst/Precatalyst | Ligand | Base | Solvent | Substrate Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | CsF | Isopropanol | Heteroaryl boronic acids / Vinyl chlorides | rsc.org |

| Na₂PdCl₄ | Disulfonated dicyclohexylfluorenylphosphine | - | - | Furan-3-ylboronic acid / N-heteroaryl chlorides | nih.gov |

| Pd(OAc)₂ | (2-Mesitylindenyl)dicyclohexylphosphine | K₃PO₄·3H₂O | Water | Aryl/Heteroaryl chlorides | nih.gov |

| Pd(OAc)₂ | 1-Benzyl-4-(2,6-dimethoxyphenyl)-lH-1,2,3-triazole | K₃PO₄ | Dioxane | Aryl chlorides / Phenylboronic acid | researchgate.net |

| [PdCl(C₃H₅)]₂ | cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane | - | - | Heteroaryl bromides / Heteroarylboronic acids | acs.org |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the insertion of a Pd(0) complex into the carbon-halide bond of the electrophile (e.g., an aryl halide) to form a Pd(II) species. libretexts.orgnih.gov

Transmetalation: This is the most intricate step, where the organic group from the boron reagent is transferred to the palladium center. libretexts.orgnih.gov For boronic acids, two primary pathways are debated. nih.gov In the "boronate pathway," the base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the Pd(II)-halide complex. nih.govnih.gov Alternatively, in the "oxo-palladium pathway," the base reacts with the Pd(II) complex to form a palladium-hydroxo species, which then undergoes transmetalation with the neutral boronic acid. nih.gov Kinetic studies suggest the latter pathway can be significantly faster and may be the predominant mechanism under many reaction conditions. nih.gov

Reductive Elimination: Finally, the newly formed C-C bond is created as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle. libretexts.orgnih.gov

When using N-heterocyclic substrates like this compound, the mechanism can be complicated by the inhibitory effects of the azole ring. The lone pair electrons on the nitrogen atoms can coordinate to the Pd(II) intermediate. nih.gov This can lead to the formation of stable, off-cycle palladium-azole complexes that act as catalyst reservoirs, slowing or halting the reaction. nih.gov The acidity of the triazole's N-H bond is also a factor, as deprotonation can facilitate the formation of inhibitory bridged palladium dimers. nih.gov

Regioselectivity: This is a key consideration in the chemistry of multifunctional molecules like triazoles. The use of this compound inherently directs the C-C bond formation to the C3 position of the triazole ring. The Suzuki-Miyaura reaction conditions are typically chemoselective for the cleavage of the C-B bond over potential C-H or N-H activation on the triazole ring. This high degree of regiocontrol is a major advantage of the method. Studies have shown that sequential functionalization of the 1,2,4-triazole ring is possible, for instance, by first performing an N-arylation followed by a C3-arylation via Suzuki coupling, demonstrating that different positions on the ring can be addressed selectively with orthogonal chemistries. nih.gov

Stereochemical Control: Stereochemistry becomes a critical factor when one of the coupling partners possesses a stereocenter, particularly in C(sp²)-C(sp³) couplings. researchgate.net While the this compound itself is achiral, it can be coupled with chiral secondary alkyl halides. The transfer of a chiral alkyl group from a boron reagent to palladium can proceed with either retention or inversion of stereochemistry. researchgate.netnih.gov The stereochemical outcome is not always predictable and depends heavily on the ligand, the nature of the boron species (e.g., boronic ester vs. trifluoroborate salt), and the substrates involved. researchgate.netnih.gov For example, primary alkylboron reagents typically transmetalate with retention of configuration, whereas the pathway for secondary alkylboron reagents is more variable and can be influenced by steric and electronic factors. nih.gov

Beyond C-C bond formation, this compound is a competent partner in C-N cross-coupling reactions, most notably the Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling). wikipedia.org This reaction forms a carbon-heteroatom bond—typically C-N or C-O—by coupling a boronic acid with an amine, amide, or alcohol. organic-chemistry.orgnrochemistry.com

The reaction is catalyzed by copper salts, commonly copper(II) acetate (Cu(OAc)₂), and possesses the significant advantage of often proceeding under mild conditions, such as at room temperature and open to the air. nih.govwikipedia.org This makes it an attractive and practical alternative to palladium-catalyzed C-N couplings like the Buchwald-Hartwig amination. organic-chemistry.org

In the context of the specified reagent, this compound would act as the "aryl" source, coupling with various N-H or O-H containing compounds to form 3-amino- or 3-oxy-1,2,4-triazole derivatives. The mechanism is believed to involve a copper-mediated oxidative coupling. A plausible pathway includes transmetalation between the boronic acid and the Cu(II) catalyst, coordination of the amine/alcohol, and subsequent reductive elimination from a putative Cu(III) intermediate to forge the new C-N or C-O bond. wikipedia.orgnrochemistry.com

The scope of the Chan-Lam reaction is broad. Research on the related coupling of various arylboronic acids to the N-H bond of 3-bromo-1H-1,2,4-triazole demonstrates excellent tolerance for diverse functional groups on the boronic acid partner, including electron-donating (methoxy) and electron-withdrawing (fluoro, chloro, cyano) substituents. nih.gov This suggests that this compound would likewise be able to couple with a wide range of amines and alcohols.

Table 2: Substrate Scope for Chan-Lam N-Arylation of a 1,2,4-Triazole Core with Various Boronic Acids

| Arylboronic Acid Coupling Partner | Isolated Yield of N-Arylated Product (%) | Reference |

|---|---|---|

| Phenylboronic acid | 77% | nih.gov |

| (4-Methoxyphenyl)boronic acid | 62% | nih.gov |

| (4-Fluorophenyl)boronic acid | 66% | nih.gov |

| (4-Chlorophenyl)boronic acid | 69% | nih.gov |

| (4-Bromophenyl)boronic acid | 71% | nih.gov |

| (4-Cyanophenyl)boronic acid | 69% | nih.gov |

| (3,4-Difluorophenyl)boronic acid | 60% | nih.gov |

| 1-Naphthylboronic acid | 59% | nih.gov |

| Pyridine-3-yl boronic acid | 60% | nih.gov |

Note: The data in this table reflects the N-arylation of 3-bromo-1H-1,2,4-triazole, serving as a model for the reactivity of the triazole nucleus in Chan-Lam couplings. nih.gov

Other Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Stille)

While the Suzuki-Miyaura coupling is a prominent application of triazolylboronic acids, the potential for their participation in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, is a subject of scientific interest. These reactions offer powerful methods for the formation of carbon-carbon bonds, and the inclusion of a triazole moiety can impart valuable properties to the resulting molecules.

The Sonogashira coupling reaction traditionally involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. researchgate.netwikipedia.org In the context of this compound, its application would likely involve a modified or inverse-demand Sonogashira-type reaction, or its use as a precursor to a suitable coupling partner. For instance, the triazolylboronic acid could first be converted to a triazolyl halide, which would then undergo a standard Sonogashira coupling with a terminal alkyne. Alternatively, research into copper-catalyzed couplings of terminal alkynes with boronic acids suggests a potential, more direct route for the alkynylation of the triazole ring system. nih.gov The synthesis of 4-aryl-1,2,3-triazoles has been demonstrated through a sequential Sonogashira-click reaction, highlighting the synergy between these coupling methodologies in building complex heterocyclic systems. sigmaaldrich.com

The Stille coupling , which pairs an organostannane with an sp2-hybridized organic halide, offers another avenue for the functionalization of the triazole core. nih.gov Similar to the Sonogashira reaction, the direct use of this compound in a Stille coupling is not the standard protocol. However, its conversion to a triazolyl halide or triflate would generate a suitable electrophile for coupling with an organostannane reagent. The mild reaction conditions and broad functional group tolerance of the Stille coupling make it an attractive method for the synthesis of complex molecules containing the 1,2,4-triazole scaffold. nih.gov Advances in ligand design for palladium catalysts have significantly expanded the scope of the Stille reaction, enabling the use of a wider range of substrates under milder conditions. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions and Their Potential Application with this compound

| Coupling Reaction | Typical Substrates | Potential Application with this compound |

| Sonogashira Coupling | Terminal alkyne and aryl/vinyl halide researchgate.net | Conversion of the boronic acid to a triazolyl halide for subsequent coupling with a terminal alkyne. |

| Stille Coupling | Organostannane and sp2-hybridized organic halide nih.gov | Conversion of the boronic acid to a triazolyl halide or triflate for subsequent coupling with an organostannane. |

Non-Cross-Coupling Reactivity and Transformations

This compound, like other boronic acids, readily undergoes esterification with diols to form cyclic boronate esters. wikipedia.org This reaction is typically reversible and can be driven to completion by removal of water. A common and synthetically useful transformation is the reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) to form a stable pinacol boronate ester. sigmaaldrich.comsigmaaldrich.com These esters are often more stable, less prone to dehydration, and more easily purified than the parent boronic acids. The formation of boronate esters can also serve as a protecting group strategy in multi-step syntheses, masking the reactivity of the boronic acid moiety while other transformations are carried out on the triazole ring or other parts of the molecule. nih.gov

Boronic acids are also known to form anhydrides, often cyclic trimers known as boroxines, upon dehydration. wikipedia.org This process involves the intermolecular condensation of three boronic acid molecules with the elimination of three molecules of water. The formation of boroxines from this compound is a plausible transformation, particularly under conditions of heating or in the presence of a dehydrating agent. The equilibrium between the boronic acid, its boronate esters, and its anhydride (B1165640) is influenced by factors such as concentration, temperature, and the presence of alcohols or water.

The 1,2,4-triazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles. The nitrogen atoms of the triazole ring are the primary sites for electrophilic attack due to their lone pairs of electrons. chemicalbook.com Alkylation and acylation reactions, for instance, are expected to occur at one of the ring nitrogen atoms. The regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the substituent at the 3-position (the boronic acid group). chemicalbook.com

Conversely, the carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient and therefore susceptible to nucleophilic attack, although this reactivity is less common than electrophilic substitution at nitrogen. chemicalbook.com The presence of the boronic acid group at the C3 position may further influence the electronic properties of the ring and its susceptibility to nucleophilic substitution. Under certain conditions, such as the formation of a triazolium salt, the acidity of the C-H protons can be increased, facilitating deprotonation and the generation of a nucleophilic carbene species. youtube.com

The 1,2,4-triazole moiety contains three nitrogen atoms, each with a lone pair of electrons, making it a good ligand for metal ions and a site for protonation. chemicalbook.comdnu.dp.ua Computational studies on 1,2,4-triazole have indicated that the N4 position is the preferred site of protonation. dnu.dp.ua The protonation of this compound is expected to occur on one of the ring nitrogens, forming a triazolium cation. This protonation can significantly alter the electronic properties and reactivity of the molecule.

The coordination chemistry of triazole-containing ligands is extensive. The nitrogen atoms of the triazole ring can coordinate to a wide variety of metal centers, forming stable complexes with diverse geometries and properties. researchgate.netresearchgate.net The presence of the boronic acid group in this compound adds another potential coordination site. Boronic acids are known to interact with metal ions, and the interplay between the triazole ring and the boronic acid in metal binding could lead to the formation of interesting coordination polymers and discrete metal complexes. nih.govacs.org The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.

Table 2: Predicted Reactivity of the 1,2,4-Triazole Ring in this compound

| Reaction Type | Reactive Site | Expected Product |

| Electrophilic Addition | Ring Nitrogen Atoms | N-alkylated or N-acylated triazolium salt |

| Nucleophilic Addition | Ring Carbon Atoms | Substituted triazole (less common) |

| Protonation | N4 Nitrogen Atom dnu.dp.ua | Triazolium cation |

| Metal Coordination | Ring Nitrogen Atoms | Metal-triazole complex |

Intramolecular Interactions and Conformational Dynamics

A key structural feature of interest in this compound is the potential for an intramolecular dative bond between the boron atom and a nitrogen atom of the triazole ring. Such boron-nitrogen (B-N) interactions are well-documented in other organoboron compounds and can have a significant impact on the molecule's conformation, stability, and reactivity. nih.govresearchgate.net

Role of Solvent Insertion in Triazole-Boronic Acid Interactions

The interaction of this compound with its environment is significantly mediated by solvent molecules. While specific studies detailing solvent insertion for this particular compound are not prevalent, the behavior of boronic acids in various solvents is well-documented and provides a framework for understanding these interactions.

Boronic acids are known for their ability to form reversible covalent bonds with diols in protic media longdom.org. This interaction involves the displacement of the hydroxyl groups on the boron atom. The strength of this binding is highly dependent on the solvent. In reactions and supramolecular assemblies, the solvent can act as more than just a medium; it can directly participate in the reaction mechanism.

In the context of cross-coupling reactions, the solvent, often in combination with a base, plays a critical role in activating the boronic acid. The base facilitates the formation of the anionic tetrahedral borate (B1201080), which is the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle scielo.br. Water or alcohols in the solvent mixture can stabilize this borate species through hydrogen bonding. Computational studies on other triazoles have shown that solvent effects, modeled using techniques like the polarizable continuum model (PCM), are crucial for accurately predicting the relative stabilities of different tautomeric forms in solution researchgate.netresearchgate.net. These models account for the bulk electrostatic effects of the solvent, which can stabilize more polar tautomers or conformers.

Conformational Analysis and Tautomerism of the 4H-1,2,4-Triazole Moiety

The 1,2,4-triazole ring system is subject to prototropic tautomerism, meaning the proton on the nitrogen atom can migrate to different nitrogen atoms in the ring. For a 3-substituted 1,2,4-triazole, the principal tautomers are the 1H-, 2H-, and 4H- forms. The relative stability of these tautomers is a critical aspect of the molecule's structure and reactivity and has been the subject of several computational studies.

Quantum chemical calculations have shown that the energy differences between these tautomers can be subtle and are influenced by the substituent at the 3-position and the surrounding medium (gas phase vs. solvent) researchgate.netresearchgate.net. Some high-level ab initio calculations on the parent 1,2,4-triazole have determined the 1H-tautomer to be the most stable, with the 4H-tautomer being significantly higher in energy nih.gov. However, other studies using density functional theory (DFT) on substituted triazoles have found that the 4H-1,2,4-triazole form can be favored over the 1H- form researchgate.net. The stability is often a balance between electronic conjugation and intramolecular interactions, such as hydrogen bonding nih.gov.

The table below summarizes findings from computational studies on the relative energies of 1,2,4-triazole tautomers.

| Tautomer | Relative Energy (kcal/mol) - Study 1 nih.gov | Relative Stability - Study 2 researchgate.net |

| 1H-1,2,4-triazole | 0.00 (Reference) | Less favored than 4H-form |

| 2H-1,2,4-triazole | - | Less favored than 1H-form |

| 4H-1,2,4-triazole | +6.25 | Favored over 1H-form |

Note: The relative stabilities can vary based on the specific substituents and the computational methods employed.

Applications of 4h 1,2,4 Triazol 3 Yl Boronic Acid As a Versatile Molecular Scaffold and Building Block

Construction of Complex Organic Molecules

The distinctive properties of (4H-1,2,4-triazol-3-yl)boronic acid, including its stability, low toxicity, and versatile reactivity, make it an invaluable tool for organic chemists. mdpi.com It is particularly useful in creating intricate molecular architectures through various synthetic transformations. mdpi.comnih.gov

Synthesis of Biologically Active Compounds and Natural Product Analogs

This compound and its derivatives are instrumental in the synthesis of a wide array of biologically active compounds. The triazole ring is a recognized pharmacophore present in numerous FDA-approved drugs, and its incorporation into molecules can enhance their therapeutic properties. nih.gov The boronic acid moiety, on the other hand, can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with biological targets, leading to potent and selective inhibition. nih.govnih.gov

A notable application is in the development of anticancer agents. For instance, researchers have synthesized boronic acid analogues of combretastatin (B1194345) A-4 (CA-4), a potent antimitotic agent, to improve its water solubility and pharmacokinetic profile. mdpi.com The resulting cis-boronic acid analogue demonstrated enhanced potency in inhibiting tubulin polymerization and increased stability, making it a promising candidate for oral delivery. mdpi.com

Furthermore, the triazole scaffold has been a key component in the design of inhibitors for various cancer-related targets, including VEGFR-2, TNKS2, and CDK1. nih.gov The synthesis of diarylated 1,2,4-triazole (B32235) derivatives has yielded compounds with significant cytotoxicity against breast cancer cell lines. nih.gov

The compatibility of boronic acids with a wide range of synthetic reagents allows for their incorporation into complex natural product syntheses. nih.gov For example, the use of N-methyliminodiacetic acid (MIDA) boronates, which are stable and easily handled precursors to boronic acids, has facilitated the multistep synthesis of complex molecules like (+)-crocacin C. nih.gov

Assembly of Conjugated Systems for Advanced Materials

The unique electronic properties of the triazole ring and the ability of boronic acids to participate in cross-coupling reactions make this compound a valuable component in the construction of conjugated systems for advanced materials. These materials have potential applications in organic electronics, photonics, and sensing. nih.gov

The formation of four-coordinate boron(III) complexes, which are useful as luminescent materials, can be achieved through a one-pot synthesis involving boronic acids. nih.gov This method relies on a ligand-assisted organic group migration between boronic acids, offering a more accessible route to these materials compared to traditional methods that use organometallic reagents. nih.gov The resulting organoboron complexes exhibit enhanced π-conjugation, a key property for optoelectronic applications. nih.gov

Role in Drug Discovery and Chemical Biology Research

The dual functionality of the triazole and boronic acid groups has positioned this compound as a powerful tool in drug discovery and chemical biology. Boron-containing compounds have gained significant interest since the approval of drugs like bortezomib, ixazomib, and vaborbactam. nih.govmdpi.com

Design and Synthesis of Enzyme Inhibitors

The electrophilic nature of the boron atom in boronic acids allows them to act as transition state analogs, forming reversible covalent adducts with the catalytic serine residues of many enzymes. nih.govnih.gov This property has been extensively exploited in the design of potent and selective enzyme inhibitors.

A critical application of triazole-boronic acid scaffolds is in the development of β-lactamase inhibitors (BATSIs). nih.govnih.govacs.org β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. BATSIs act as covalent, reversible inhibitors that mimic the high-energy tetrahedral intermediate formed during the hydrolysis of β-lactams. nih.gov

The incorporation of a triazole group in the β-position to the boron atom has led to the creation of potent BATSIs with activity against both class A and class C β-lactamases. nih.gov The triazole moiety can be readily synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the generation of diverse libraries of potential inhibitors. nih.gov In situ click chemistry, using the β-lactamase enzyme as a template, has also been employed to discover new triazole-based BATSIs. nih.gov

One study described a new class of BATSIs where the amide group, typically found in β-lactam substrates, is replaced by a bioisosteric triazole. nih.govacs.org A library of 26 α-triazolylmethaneboronic acids was synthesized and tested against the Acinetobacter-derived cephalosporinase, ADC-7, with some compounds showing inhibition constants in the nanomolar range. nih.govacs.org

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. gardp.orgdrugdesign.org For triazolylboronic acids, SAR studies have provided valuable insights into the features required for effective enzyme inhibition. nih.govacs.org

In the development of BATSIs against ADC-7, SAR studies revealed that the triazole ring serves as an effective bioisostere for the amide group of β-lactam substrates. nih.govacs.org X-ray crystal structures of several inhibitor-enzyme complexes confirmed that the triazole occupies the putative amide-binding site. nih.govacs.org The studies also showed that the substituents on the triazole ring play a significant role in determining inhibitory activity. For example, a tolyl group was found to make favorable cation-π interactions with an arginine residue in the active site, leading to potent inhibition. nih.gov

These SAR studies validate α-triazolylboronic acids as a promising template for further inhibitor design, allowing for the strategic placement of various chemical groups to explore the enzyme's binding site and enhance inhibitory potency. nih.govacs.org

Ligand Design for Kinase Inhibition (e.g., FLT3)

The quest for effective treatments for conditions like acute myeloid leukemia (AML) has highlighted the importance of targeting specific genetic mutations. nih.govnih.gov One such target is the FMS-like tyrosine kinase-3 (FLT3) receptor. nih.govnih.gov The incorporation of a boronic acid group into drug scaffolds is a strategy being explored to improve the bioavailability and pharmacokinetic properties of anticancer agents. nih.gov

In this context, α-triazolylboronic acids have been identified as a novel chemotype for targeting FLT3. nih.govnih.gov A screening of a library of boronic compounds led to the discovery of α-triazolylboronic acids as potential FLT3 inhibitors. nih.gov Subsequent studies have shown that certain compounds in this class exhibit low micromolar activity in both enzymatic and cellular assays. nih.gov The presence of an aromatic ring attached to the triazole appears to enhance the inhibitory activity of these boronic acid compounds. nih.gov

Notably, control compounds synthesized without the boronic acid group were found to be inactive, confirming the essential role of this functional group for the observed biological activity. nih.gov Some of the most potent compounds from enzymatic assays also demonstrated significant activity in cellular models of AML, such as MV-4-11 and MOLM-14 cell lines. nih.gov Furthermore, these compounds showed selectivity for FLT3-driven cancer cells over wild-type cells, suggesting an on-target mechanism of action. nih.gov These findings position α-triazolylboronic acids as a promising new scaffold for the development of novel FLT3 inhibitors. nih.gov One such inhibitor, compound 34f, was specifically designed to mitigate FLT3 activation in AML. guidetopharmacology.org

Table 1: Activity of Selected α-Triazolylboronic Acids against FLT3

| Compound | Enzymatic Activity | Cellular Potency (MV-4-11) | Cellular Potency (MOLM-14) |

| 4a | Present | Good | Good |

| 4d | Present | Good | Good |

| 4e | Present | Good | Good |

| 4g | Present | Good | Good |

| 4q | Present | Good | Good |

Data sourced from studies on α-triazolylboronic acids as FLT3 inhibitors. nih.gov

Exploration of QPCTL and QPCT Inhibitors

Glutaminyl-peptide cyclotransferase-like protein (QPCTL) and its isoenzyme, glutaminyl-peptide cyclotransferase (QPCT), are enzymes that catalyze the cyclization of N-terminal glutamine and glutamic acid residues. nih.gov This post-translational modification is crucial for the function of various proteins, including CD47, a key "don't eat me" signal that cancer cells use to evade the immune system. nih.gov Inhibition of QPCTL has been shown to enhance the phagocytosis of tumor cells by macrophages, making it an attractive target for cancer immunotherapy. nih.gov

While several small molecule inhibitors targeting QPCT have been developed, primarily for Alzheimer's disease, some of these also show activity against QPCTL. nih.gov The development of novel QPCTL inhibitors is an active area of research, with a focus on improving potency and selectivity to avoid off-target effects. nih.gov The structural features of this compound could be leveraged in the design of new inhibitors that interact with the active site of these enzymes.

Exploration in Kinetic Target-Guided Synthesis (KTGS)

Kinetic target-guided synthesis (KTGS) is a powerful drug discovery strategy where a biological target catalyzes the formation of its own inhibitor from a pool of reactive fragments. researchgate.netscispace.comnih.gov This approach has gained significant traction in medicinal chemistry for identifying and optimizing lead compounds. nih.govmanetschlab.com The most common reaction employed in KTGS is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, often referred to as "in situ click chemistry," which forms a stable triazole ring. researchgate.netscispace.com This reaction accounts for a large majority of KTGS experiments due to the biocompatibility and ready availability of the starting materials. scispace.com

The versatility of the triazole moiety, which can be formed through KTGS, makes it an attractive component in the design of inhibitors for a wide range of protein targets. researchgate.net The target protein templates the synthesis of the most effective ligand by bringing the reactive fragments into close proximity and in the correct orientation for the irreversible reaction to occur. scispace.com This method has been successfully applied to discover inhibitors for various enzymes and to disrupt protein-protein interactions. manetschlab.com The this compound scaffold could potentially be utilized in a KTGS approach, where the triazole ring is formed in situ, and the boronic acid moiety provides an additional point of interaction with the target protein.

Triazole as a Bioisosteric Replacement in Boronic Acid Drugs

Bioisosteric replacement is a common strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov The 1,2,4-triazole ring is a well-established bioisostere for various functional groups, including the amide bond, due to similarities in size, dipole moment, and hydrogen bonding capacity. nih.govacs.org This replacement offers the advantage of increased metabolic stability compared to the easily cleavable amide bond. nih.gov

In the context of boronic acid drugs, incorporating a 1,2,4-triazole ring can serve multiple purposes. It can act as a rigid linker connecting different parts of a molecule or directly participate in binding to the target. nih.gov For instance, crystallographic studies have shown that a 1,2,4-triazole can effectively replace an amide group and form key hydrogen bonds within the ATP-binding pocket of a kinase. acs.orgnih.gov This substitution has been shown to improve both potency and metabolic stability in some cases. acs.orgnih.gov The unique electronic properties of the triazole ring, being electron-deficient and capable of hydrogen bonding, make it a valuable tool for fine-tuning the properties of boronic acid-based inhibitors. nih.gov

Development of Chemical Sensors and Recognition Systems

The ability of boronic acids to reversibly bind with diols has made them a cornerstone in the development of chemical sensors, particularly for saccharides. nih.govnih.gov This interaction forms the basis for creating sophisticated molecular recognition systems.

Reversible Covalent Binding with Diols and Saccharides

The fundamental principle behind boronic acid-based sensors is the formation of stable cyclic boronate esters through a reversible covalent reaction with 1,2- or 1,3-diols. nih.gov This specific interaction is particularly well-suited for detecting saccharides, which are rich in diol functionalities. nih.gov The equilibrium between the boronic acid and the diol to form the boronate ester is sensitive to pH, with the interaction being more favorable at higher pH values where the boronic acid is in its tetrahedral boronate form. nih.gov This pH-dependent binding allows for tunable sensor response. nih.gov The stability of the formed cyclic esters depends on the specific arrangement of the hydroxyl groups on the saccharide, allowing for a degree of selectivity in detection. nih.gov

Fluorescent Sensor Design ("Click-fluors")

To translate the binding event into a measurable signal, boronic acid receptors are often coupled with fluorescent reporter molecules. birmingham.ac.uk A popular and versatile method for creating such fluorescent sensors is through the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. birmingham.ac.ukrsc.orgrsc.org This reaction generates a stable triazole linker connecting the boronic acid recognition unit to a fluorophore, creating what are known as "click-fluors". nih.gov

The fluorescence of these sensors can be modulated upon saccharide binding. rsc.org The mechanism of this change in fluorescence can be complex and is not always based on a simple photoinduced electron transfer (PET) mechanism. nih.gov Studies using 11B NMR spectroscopy have shown that in some triazole-linked phenylboronic acid sensors, there is no evidence of a dative N-B bond or solvent insertion between the triazole nitrogen and the boron atom. birmingham.ac.ukrsc.orgrsc.org Instead, the change in fluorescence upon saccharide binding is attributed to other factors, such as changes in the electronic environment of the fluorophore. rsc.org

The modular nature of the "click" reaction allows for the rapid synthesis and screening of a wide array of sensors with different boronic acid receptors and fluorophores, facilitating the discovery of sensors with high selectivity and sensitivity for specific saccharides. birmingham.ac.ukrsc.orgrsc.org

Electrochemical Sensing Applications

The functional integration of a boronic acid moiety and a triazole ring within a single molecule provides a strong foundation for the development of advanced electrochemical sensors. Boronic acids are well-established as recognition elements for 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules like saccharides and glycoproteins. nih.govnih.govnih.govrsc.org This interaction is based on the reversible formation of stable five- or six-membered cyclic boronate esters. nih.govnih.govnih.govrsc.org This reversible covalent bonding can be transduced into a measurable electrochemical signal, forming the basis of the sensing mechanism. nih.gov

The triazole component of the molecule can also play a crucial role in electrochemical sensing. Triazole derivatives are known to be electrochemically active and have been employed in the development of chemosensors for a variety of analytes, including metal ions and biologically relevant molecules. nanobioletters.com The redox behavior of triazole-linked phenyl compounds and their interaction with DNA have been investigated using voltammetric techniques, highlighting the electrochemical properties of the triazole core. nih.gov

While direct studies on the electrochemical sensing applications of this compound are not extensively documented, the principles derived from related structures are highly informative. For instance, iridium(III) complexes featuring a boronic acid receptor have been designed for the dual photo- and electrochemical detection of monosaccharides. nih.gov In these systems, the binding of a sugar molecule to the boronic acid site modulates the electrochemical response of the iridium center. nih.gov This suggests that this compound could be similarly employed, where the triazole ring itself or a tethered redox-active species could provide the electrochemical signal upon diol binding.

The development of electrochemical sensors based on carbon nanomaterials has also gained significant traction. researchgate.net It is conceivable that this compound could be immobilized on carbon-based electrodes to create sensitive and selective sensors for target analytes. The triazole moiety could facilitate strong adsorption onto the electrode surface, while the boronic acid group would serve as the specific recognition site.

Catalytic Applications of Boronic Acid-Triazole Systems

The combination of a boronic acid and a triazole ring in one molecule offers intriguing possibilities in the realm of catalysis. Boronic acids themselves are recognized as versatile catalysts for a range of organic transformations, including dehydrative reactions, carbonyl condensations, and cycloadditions. nih.govrsc.orgbeilstein-journals.org Their catalytic activity often stems from their Lewis acidity and the ability to form reversible covalent bonds with hydroxyl groups. rsc.org

More prominently, boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov In these reactions, an organoboronic acid reacts with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.

The 1,2,4-triazole scaffold has been successfully incorporated into ligands for palladium-catalyzed cross-coupling reactions. rsc.orgacs.org For example, palladium complexes bearing 1,2,3-triazole-based organosulfur/selenium ligands have proven to be effective catalysts for Heck and Suzuki-Miyaura coupling reactions. rsc.org This demonstrates that the triazole ring can act as a robust coordinating ligand for the palladium center.

A particularly relevant study details the synthesis of 1,3-diarylated 1,2,4-triazole derivatives through a palladium-catalyzed Suzuki-Mura cross-coupling reaction. acs.org In this work, an N-arylated 3-bromo-1,2,4-triazole is coupled with various arylboronic acids. This directly illustrates a catalytic system where a 1,2,4-triazole derivative and a boronic acid are brought together through a palladium catalyst to form a more complex molecule.

The following table summarizes the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-arylated 3-bromo-1,2,4-triazole derivatives with different arylboronic acids, as reported in the literature. acs.org

| Entry | N-Arylated Triazole | Arylboronic Acid | Product | Yield (%) |

| 1 | 3a | (4-methoxyphenyl)boronic acid | 4a | 95 |

| 2 | 3a | (4-chlorophenyl)boronic acid | 4b | 89 |

| 3 | 3a | (4-fluorophenyl)boronic acid | 4c | 67 |

| 4 | 3a | (4-(trifluoromethyl)phenyl)boronic acid | 4d | 75 |

| 5 | 3a | (3-(trifluoromethyl)phenyl)boronic acid | 4e | 78 |

| 6 | 3a | (3,4-difluorophenyl)boronic acid | 4f | 80 |

| 7 | 3q | benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-ylboronic acid | 4g | 80 |

| 8 | 3q | naphthalen-1-ylboronic acid | 4h | 77 |

Furthermore, the concept of hybrid catalytic systems is emerging. A novel catalytic process combining an imidazole-containing boronic acid and a palladium catalyst has been developed for the regioselective O-allylation of carbohydrates. nih.gov This showcases the potential for cooperative catalysis where both the boronic acid and a metal center play active roles. By extension, a this compound ligand could potentially be designed to participate directly in the catalytic cycle of a palladium complex, beyond simply acting as a reagent.

Emerging Research Directions and Future Prospects for 4h 1,2,4 Triazol 3 Yl Boronic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The future development of (4H-1,2,4-Triazol-3-yl)boronic acid is intrinsically linked to the establishment of sustainable and efficient synthetic methodologies. Traditional synthetic routes for heterocyclic compounds and boronic acids often rely on harsh reagents, and significant energy consumption, and can generate substantial waste. The principles of green chemistry are driving a paradigm shift towards more environmentally benign processes.

Future research will likely focus on several key areas to enhance the sustainability of synthesizing this compound. These include the use of greener solvents, the development of catalytic systems that minimize waste, and the adoption of energy-efficient reaction conditions. Methodologies such as microwave-assisted synthesis, mechanochemistry, and flow chemistry are anticipated to play a crucial role in developing cleaner and more scalable production methods for this and related compounds. The overarching goal is to create synthetic pathways that are not only efficient in terms of yield but also minimize their environmental footprint.

Exploration of New Catalytic Transformations

The unique electronic properties of the 1,2,4-triazole (B32235) ring, combined with the reactivity of the boronic acid group, suggest that this compound could be a valuable component in catalysis. The triazole moiety can act as a ligand for various metal centers, while the boronic acid can participate in a range of coupling reactions.

Future investigations are expected to explore the potential of this compound as a ligand in transition-metal catalysis. The nitrogen atoms of the triazole ring can coordinate with metals to form stable catalytic complexes. These complexes could find applications in a variety of organic transformations, including cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and functional materials. Furthermore, the boronic acid group itself is a cornerstone of the Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation. Research may uncover novel catalytic cycles where the intramolecular proximity of the triazole and boronic acid functionalities leads to unique reactivity or selectivity.

Advanced Functional Material Development

The development of new materials with tailored properties is a major driver of technological innovation. The structural features of this compound make it an attractive building block for the creation of advanced functional materials.

Polymerization and Self-Assembly through Boronic Acid Linkages

Boronic acids are well-known for their ability to form reversible covalent bonds with diols. This property can be harnessed for the construction of dynamic polymers and self-assembling systems. Future research is poised to explore the use of this compound in the formation of polymers where the triazole unit is incorporated into the polymer backbone or as a pendant group. These polymers could exhibit interesting properties, such as responsiveness to changes in pH or the presence of specific diols.

The ability of boronic acids to engage in self-assembly processes opens up possibilities for creating well-ordered supramolecular structures. By combining the directional interactions of the triazole ring with the reversible covalent bonding of the boronic acid, it may be possible to construct intricate architectures like molecular cages, coordination polymers, and gels with tunable properties.

Integration into Optoelectronic Devices and Smart Materials

Triazole-containing compounds have shown promise in the field of materials science, particularly in the development of optoelectronic devices. The 1,2,4-triazole ring is known for its thermal stability and its ability to participate in charge transport. The incorporation of a boronic acid group could provide a means to anchor these molecules to surfaces or to integrate them into larger conjugated systems.

Future research could investigate the synthesis of derivatives of this compound for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The development of "smart" materials that respond to external stimuli is another exciting prospect. The reversible nature of the boronic acid-diol interaction could be exploited to create materials that change their optical or electronic properties in response to the presence of specific analytes.

Bio-conjugation and Biomacromolecular Applications

The ability to specifically modify proteins, nucleic acids, and other biomolecules is crucial for understanding biological processes and for developing new diagnostics and therapeutics. Boronic acids have emerged as valuable tools for bioconjugation due to their ability to form stable complexes with the diol groups present in many biomolecules.

Strategies for Site-Specific Labeling and Modification

A key challenge in bioconjugation is achieving site-specificity to ensure the homogeneity and functionality of the resulting conjugate. The unique reactivity of the boronic acid group in this compound could be leveraged for the site-specific labeling of biomolecules.

Future research will likely focus on developing strategies to target this compound to specific locations on a protein or other biomacromolecule. This could involve its use as a versatile linker molecule. For instance, the triazole ring could be further functionalized to introduce other reactive groups, creating a heterobifunctional linker that can connect different molecular entities with high precision. The development of such tools would enable the construction of sophisticated bioconjugates for a range of applications, from targeted drug delivery to the development of new biosensors.

Responsive Delivery Systems

The integration of this compound into smart materials for responsive delivery systems is a burgeoning field of research. These systems are designed to release their payload in response to specific environmental triggers, a feature highly desirable in fields like targeted drug delivery. nih.govmdpi.com The boronic acid moiety is the key to this functionality, primarily due to its ability to form reversible covalent bonds (boronic esters) with 1,2- and 1,3-diols. nih.gov

pH-Responsive Systems: A primary application lies in the development of pH-responsive systems. nih.gov The tumor microenvironment, for instance, is typically more acidic than healthy tissue. A delivery vehicle incorporating this compound can be designed to be stable at physiological pH (around 7.4) but to disassemble and release its cargo in the acidic conditions of a tumor. nih.gov This is because the boronic ester linkage is susceptible to hydrolysis under acidic conditions. nih.gov Researchers have designed nano-drug delivery systems where hydrophobic polyesters with pendant phenylboronic acid groups are linked to hydrophilic polymers, forming stable nanoparticles at neutral pH that dissociate in acidic environments. nih.gov

Polyol-Responsive Systems: Beyond pH, these systems can respond to the presence of specific polyol molecules, such as glucose. nih.govmdpi.com This has significant implications for creating glucose-responsive systems, for example, for the controlled release of insulin (B600854). The principle involves a competitive binding mechanism where high concentrations of glucose displace the diol-containing drug or linker from the boronic acid, triggering release. Modification of dipeptides with a boronic acid has been shown to create hydrogels that can be disassembled by the addition of polyols. rsc.org

Table 1: Mechanisms in Boronic Acid-Based Responsive Systems

| Stimulus | Mechanism of Action | Potential Application |

| Low pH (Acidity) | Promotes hydrolysis of the boronic ester bond, leading to the disassembly of the delivery vehicle. nih.gov | Targeted drug release in acidic tumor microenvironments or specific cellular compartments like lysosomes. nih.gov |

| Polyols (e.g., Glucose) | Competitive displacement of a diol-linked cargo by ambient polyols, triggering payload release. mdpi.comrsc.org | Glucose-responsive insulin delivery systems for diabetes management. |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid can lead to bond cleavage and subsequent release of the payload. nih.gov | Delivery of therapeutics to sites of inflammation or oxidative stress. |

| Adenosine Triphosphate (ATP) | Specific binding interactions with ATP can be engineered to cause a conformational change or disassembly. mdpi.com | Targeted release in ATP-rich intracellular environments. |

Theoretical Advancements in Predicting Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for accelerating the development of new molecules and materials. For this compound and its derivatives, theoretical methods are crucial for predicting their chemical behavior, thereby guiding synthetic efforts and application design.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict how these molecules will bind to biological targets, such as enzymes. nih.govmdpi.com For instance, docking studies have shown that α-triazolylboronic acids can fit well into the active site of enzymes like KPC-2 β-lactamase, with the triazole ring forming favorable π-π stacking interactions that correctly position the boronic acid group for covalent inhibition. nih.gov Molecular dynamics (MD) simulations further refine these models, providing insights into the stability of the molecule-target complex over time and revealing key interactions, such as hydrogen bonds between the triazole ring and protein backbone residues. mdpi.com

Predicting Structure-Activity Relationships (SAR): By analyzing computational results for a series of related triazole derivatives, researchers can establish structure-activity relationships (SAR). mdpi.comacs.org This involves understanding how modifications to the molecular scaffold—for example, adding different substituents to the triazole ring—affect its binding affinity and reactivity. This predictive power allows for the rational design of more potent and selective compounds, minimizing trial-and-error in the lab. acs.org Computational tools can even guide "scaffold hopping," where core structures are replaced to improve properties like binding affinity while reducing potential toxicity. acs.org

Quantum Chemistry Methods: Density Functional Theory (DFT) and other ab initio methods are employed to study the electronic structure, geometry, and energetic properties of these molecules. rsc.org These calculations can predict reaction pathways, transition states, and kinetic stability. For example, theoretical studies on related triazole-triazine frameworks have been used to calculate properties like heat of formation and detonation velocity to assess their potential as energetic materials, demonstrating the power of these methods to predict fundamental chemical characteristics. rsc.org

Table 2: Computational Methods for Analyzing this compound Derivatives

| Theoretical Method | Predicted Properties & Applications |

| Molecular Docking | Predicts the preferred binding orientation and affinity of the molecule to a biological target. nih.govmdpi.com Used to identify potential enzyme inhibitors. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule and its target over time, assessing the stability of the complex and identifying key intermolecular interactions. mdpi.com |

| Linear Interaction Energy (LIE) | Calculates binding free energies, providing a quantitative prediction of inhibitory potency that can be compared with experimental data. mdpi.com |

| Density Functional Theory (DFT) | Elucidates electronic structure, molecular geometry, and reaction energetics. rsc.org Predicts reactivity, stability, and spectroscopic properties. |

| Structure-Activity Relationship (SAR) Analysis | Combines computational and experimental data to build models that guide the design of new derivatives with improved potency and selectivity. mdpi.comacs.org |

High-Throughput Synthesis and Screening for Discovery Science

The discovery of new drugs and materials is increasingly driven by high-throughput methodologies, which allow for the rapid synthesis and evaluation of vast numbers of compounds. nih.govyoutube.com The this compound scaffold is well-suited for this paradigm due to the synthetic accessibility of both the triazole and boronic acid functionalities.

High-Throughput Synthesis (HTS): The challenge in traditional synthesis is that it is often sequential and time-consuming. researchgate.net High-throughput synthesis aims to overcome this by using automated robotic systems and parallel processing to create large libraries of related compounds quickly. youtube.comnih.gov For boronic acids, methods have been developed for their rapid synthesis from readily available building blocks like carboxylic acids or haloarenes. researchgate.netorganic-chemistry.org Similarly, the 1,2,4-triazole ring can be efficiently constructed using established chemical reactions. mdpi.commdpi.com The combination of these methods allows for the creation of a diverse library based on the this compound core, where various functional groups can be systematically introduced at different positions on the molecule. Microwave-assisted synthesis, for example, can dramatically shorten reaction times from days to hours or even minutes. nih.govmdpi.com

High-Throughput Screening (HTS): Once a compound library is synthesized, high-throughput screening is used to test thousands or even millions of compounds for a specific biological activity. youtube.comtaylorandfrancis.com This involves using automated systems to perform assays in multi-well plates, where each well contains a different compound. taylorandfrancis.com For example, a library of this compound derivatives could be screened for their ability to inhibit a particular enzyme or to act as antagonists for a specific cellular receptor. nih.gov A large-scale screen of over 130,000 compounds successfully identified 1,2,3-triazole analogs as potent and specific antagonists for the pregnane (B1235032) X receptor, demonstrating the power of this approach. nih.gov The hits from an initial screen—compounds that show the desired activity—can then be selected for further study and optimization. nih.govyoutube.com